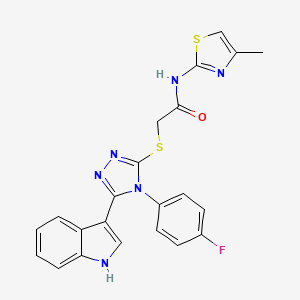

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

2-((4-(4-Fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a triazole-based acetamide derivative with a hybrid heterocyclic scaffold. Its structure integrates a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, an indole moiety at position 5, and a thioether-linked acetamide chain terminating in a 4-methylthiazol-2-yl group.

Properties

IUPAC Name |

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN6OS2/c1-13-11-31-21(25-13)26-19(30)12-32-22-28-27-20(29(22)15-8-6-14(23)7-9-15)17-10-24-18-5-3-2-4-16(17)18/h2-11,24H,12H2,1H3,(H,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUZFPPLMNBPHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the Indole Moiety: The indole group can be introduced via a Fischer indole synthesis or other suitable methods.

Thioether Formation: The thiol group can be introduced through nucleophilic substitution reactions.

Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.

Purification Techniques: Advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole and thiazole moieties.

Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield various reduced derivatives.

Scientific Research Applications

Antimicrobial Properties

Compounds containing the 1,2,4-triazole scaffold have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this scaffold exhibit significant antibacterial and antifungal activities. For instance, triazole derivatives have shown efficacy against various pathogens including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that compounds similar to 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide can target specific cancer pathways, making them candidates for further development as anticancer agents .

Antifungal Activity

The presence of the triazole moiety enhances the compound's antifungal activity. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This mechanism underlies the effectiveness of triazole derivatives in treating fungal infections .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of triazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Beyond biological applications, compounds like this compound can also be explored in material science. Their unique chemical structure allows for potential use in developing functional materials such as sensors or catalysts due to their electronic properties and stability under various conditions .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of triazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that specific triazole derivatives exhibited MIC values lower than those of standard antibiotics against MRSA strains .

- Anticancer Mechanisms : Research indicated that certain indole-triazole hybrids showed significant cytotoxicity against cancer cell lines through apoptosis pathways .

- Neuroprotection : Investigations into the neuroprotective effects of triazole compounds revealed their ability to mitigate oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors, affecting signal transduction.

DNA/RNA: Interaction with genetic material, influencing gene expression.

Comparison with Similar Compounds

Substituent Impact Analysis:

- Indole vs. Thiophene/Phenyl Groups : The indole moiety in the target compound may confer selective binding to serotonin-related receptors or cyclooxygenase (COX) enzymes, whereas thiophene or phenyl substituents (as in ) prioritize interactions with hydrophobic enzyme pockets .

- Fluorophenyl vs.

- Thiazole vs. Methoxy Termini : The 4-methylthiazol-2-yl group in the target compound may enhance solubility compared to the methoxy-terminated analogue in , which is more prone to phase I metabolism .

Pharmacological and Physicochemical Properties

Anti-Exudative Activity:

Analogues such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated 62–78% inhibition of exudate formation in carrageenan-induced edema models at 10 mg/kg, surpassing diclofenac sodium (55%) . The target compound’s indole substituent may further enhance this activity due to indole’s known anti-inflammatory effects .

Enzymatic Interactions:

Compounds with pyridinyl or thiophene substituents (e.g., ) showed moderate inhibition of kinases and COX-2, while indole-containing derivatives (as in ) exhibited stronger binding to prostaglandin synthases.

Physicochemical Metrics:

| Property | Target Compound | Compound | Compound |

|---|---|---|---|

| Molecular Weight | ~466.5 g/mol | ~509.6 g/mol | ~435.5 g/mol |

| LogP (Predicted) | 3.8 | 4.5 | 3.2 |

| Hydrogen Bond Donors | 2 | 1 | 2 |

The target compound’s moderate logP and hydrogen-bonding capacity suggest favorable membrane permeability and oral bioavailability relative to more lipophilic analogues like .

Biological Activity

The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a member of the triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Properties

The compound features a complex structure that includes a triazole ring, an indole moiety, and a thiazole derivative. The presence of these functional groups is significant as they contribute to the compound's biological activity.

Molecular Formula

- Molecular Formula : C16H14FN5OS

- Molecular Weight : 355.38 g/mol

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. The compound's structure suggests potential activity against various microbial strains. For instance, compounds with similar triazole structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.125 μg/mL |

| Escherichia coli | 6.25 μg/mL |

| Candida albicans | 12.5 μg/mL |

These findings align with studies showing that triazole derivatives can inhibit bacterial growth by interfering with cell wall synthesis and other metabolic pathways .

Anticancer Activity

The indole and thiazole components of the compound are known for their anticancer properties. Triazole derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

A study highlighted that triazole compounds can inhibit the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a critical role in cancer immunotherapy by modulating immune responses . The specific compound may exhibit similar inhibitory effects, potentially enhancing antitumor immunity.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the triazole and thiazole moieties significantly affect biological activity. For example:

- Fluorination at the para position on the phenyl ring enhances antibacterial activity.

- Thioether linkages have been associated with increased potency against certain cancer cell lines.

Case Studies

- Antibacterial Efficacy : A series of experiments evaluated various triazole derivatives against resistant strains of bacteria. The compound showed promising results comparable to standard antibiotics like ceftriaxone.

- Anticancer Trials : In vitro studies on human cancer cell lines indicated that the compound could reduce cell viability significantly at concentrations below 10 μM, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. What is the standard synthetic route for 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide?

The compound is synthesized via a multi-step approach:

- Step 1 : Formation of the triazole-thione intermediate through cyclization of a thiosemicarbazide derivative under reflux in ethanol with aqueous KOH .

- Step 2 : Thioether linkage formation by reacting the intermediate with chloroacetamide derivatives. This step involves refluxing in ethanol for 1–2 hours, followed by precipitation in water and recrystallization .

- Step 3 : Final coupling with 4-methylthiazol-2-amine using coupling agents like EDCI/HOBt in anhydrous DMF. Key considerations include maintaining anhydrous conditions to prevent hydrolysis of the thioether bond and using chromatographic purification (e.g., silica gel) to isolate the product .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : H and C NMR to verify substituent positions and aromaticity (e.g., distinguishing indole and fluorophenyl protons) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) for resolving crystal structures, particularly to confirm the triazole-thioacetamide geometry and hydrogen bonding patterns .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the triazole-thioacetamide intermediate?

- Solvent selection : Ethanol or dioxane enhances solubility of intermediates, while polar aprotic solvents (e.g., DMF) improve coupling efficiency .

- Catalyst screening : Triethylamine or DBU can accelerate nucleophilic substitution during thioether formation .

- Temperature control : Reflux at 80–90°C balances reaction rate and decomposition risks. Microwave-assisted synthesis may reduce reaction time .

- Statistical optimization : Use a Box-Behnken design to test variables like solvent ratio, temperature, and catalyst loading .

Q. How can computational methods predict the biological activity of this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains or DNA gyrase). Prioritize compounds with binding energies ≤ −8 kcal/mol .

- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD and hydrogen bond persistence .

- ADMET prediction : SwissADME to evaluate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Purity validation : Use HPLC (≥95% purity) to rule out impurities affecting assay results .

- Assay standardization : Replicate studies under identical conditions (e.g., cell line, incubation time). For example, discrepancies in IC values may arise from variations in ATP concentrations in kinase assays .

- Synergistic analysis : Combine experimental data (e.g., MIC values) with docking results to identify structure-activity relationships (SAR) .

Methodological Challenges

Q. How does the thioether linkage influence stability under physiological conditions?

- pH-dependent degradation : Test stability in buffers (pH 2–9) at 37°C. Thioethers are prone to oxidation at neutral pH, requiring antioxidants (e.g., ascorbic acid) in formulations .

- Light sensitivity : UV-vis spectroscopy to monitor photodegradation; store compounds in amber vials under nitrogen .

Q. What are the limitations of crystallographic refinement for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.